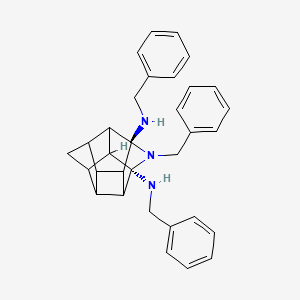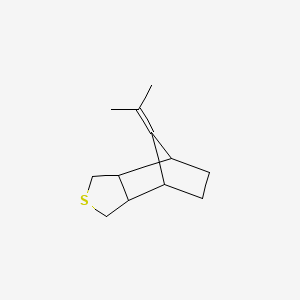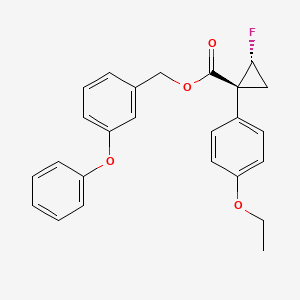![molecular formula C16H23N3O3 B12797233 [3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate CAS No. 52093-46-6](/img/structure/B12797233.png)
[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 222559 is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NSC 222559 involves several synthetic routes One common method includes the use of deuterated organic compoundsThe reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: In industrial settings, the production of NSC 222559 may involve large-scale synthesis using advanced techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and precise control of reaction parameters are crucial in industrial production to maintain the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 222559 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 222559 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of NSC 222559 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated alcohols or ketones, while reduction reactions can produce deuterated hydrocarbons.
Applications De Recherche Scientifique
NSC 222559 has a wide range of applications in scientific research. In chemistry, it is used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties. In biology, NSC 222559 is employed in metabolic studies to trace the pathways of deuterated compounds within biological systems. In medicine, it has potential applications in drug development and diagnostic imaging. Industrially, NSC 222559 is used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of NSC 222559 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by altering the chemical environment within the target system, leading to changes in the behavior and properties of the molecules involved. The exact molecular targets and pathways depend on the specific application and context in which NSC 222559 is used.
Comparaison Avec Des Composés Similaires
NSC 222559 can be compared with other deuterated compounds, such as deuterated benzene and deuterated toluene. While these compounds share similar isotopic properties, NSC 222559 is unique in its specific structure and reactivity. Its distinct properties make it suitable for applications that require precise control over isotopic composition and behavior.
List of Similar Compounds:- Deuterated Benzene
- Deuterated Toluene
- Deuterated Methanol
- Deuterated Ethanol
Conclusion
NSC 222559 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool in research and industrial applications
Propriétés
Numéro CAS |
52093-46-6 |
|---|---|
Formule moléculaire |
C16H23N3O3 |
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)15(20)17-13-9-6-10-14(11-13)22-16(21)18-12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,17,20)(H,18,21) |
Clé InChI |
NLUBMUSBAODMLH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)





![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)







